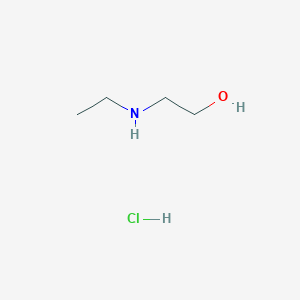

2-(Ethylamino)ethan-1-ol hydrochloride

Descripción

Historical Context and Evolution of its Chemical Investigation

The evolution of its chemical investigation has mirrored advancements in analytical techniques. Early studies would have relied on classical methods for characterization, such as elemental analysis and melting point determination. The advent of spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, has allowed for a much more detailed understanding of its molecular structure and purity. In recent years, computational studies have begun to shed light on the mechanistic roles of amino alcohol hydrochlorides in chemical reactions.

Significance within Aminoalcohol and Halide Chemistry

2-(Ethylamino)ethan-1-ol hydrochloride is a bifunctional molecule, possessing both a hydroxyl and a secondary ammonium (B1175870) group. This structure imparts a unique reactivity profile that is significant in both aminoalcohol and halide chemistry.

As an aminoalcohol, the free base form is known to neutralize acids to form salts and water in exothermic reactions. nih.gov The hydrochloride salt itself is a product of such a reaction with hydrochloric acid. The presence of the hydroxyl group allows for esterification and etherification reactions, while the secondary amine can undergo a variety of reactions, including acylation and alkylation.

Within the realm of halide chemistry, the hydrochloride form of amino alcohols has been shown to be more than just a stable salt. A computational investigation into the reaction of thionyl chloride with β-amino alcohols revealed that the use of the hydrochloride salt of the amino alcohol can dramatically increase the yield of the resulting 1-chloro-(2-alkylamino)ethanes. This suggests that the protonated amine influences the reaction mechanism, highlighting the importance of the hydrochloride form in directing synthetic outcomes. The formation of the hydrochloride salt can alter the nucleophilicity of the nitrogen atom, thereby influencing the regioselectivity of subsequent reactions. nih.gov

Current Research Paradigms and Emerging Areas

Current research involving 2-(ethylamino)ethanol (B46374), the parent compound of the hydrochloride, provides insight into the potential research paradigms for the salt form. The free base is investigated for its role as a corrosion inhibitor and in CO2 capture. chemicalbook.com These applications leverage the basicity of the amine and the ability of the molecule to form complexes with metal ions or react with acidic gases.

For this compound specifically, emerging research is likely to focus on its utility as a precursor in organic synthesis. Its bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The controlled reactivity offered by the hydrochloride salt may be exploited in multi-step syntheses where protection and deprotection of the amine functionality are crucial.

Furthermore, there is potential for its application in materials science. The ionic nature of the hydrochloride salt could be utilized in the development of ionic liquids or as a component in polymer synthesis. As a derivative of 2-(ethylamino)ethanol, which is used in the production of drugs, agricultural chemicals, and functional chemicals, the hydrochloride salt may also find use as a key intermediate in these areas. google.comgoogle.com

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is limited in publicly available literature. However, key identifiers and properties of both the hydrochloride salt and its corresponding free base are provided below.

Table 1: Physicochemical Properties

| Property | This compound | 2-(Ethylamino)ethan-1-ol (Free Base) |

|---|---|---|

| CAS Number | 54472-61-6 bldpharm.com | 110-73-6 |

| Molecular Formula | C4H12ClNO bldpharm.com | C4H11NO |

| Molecular Weight | 125.60 g/mol bldpharm.com | 89.14 g/mol |

| Melting Point | Not available | -90 °C |

| Boiling Point | Not available | 169-170 °C |

| Density | Not available | 0.914 g/mL at 25 °C |

| Solubility | Soluble in water nih.gov | Miscible with water chemicalbook.com |

| Vapor Pressure | Not available | <1 mmHg at 20 °C |

| Refractive Index | Not available | n20/D 1.441 |

Table 2: Spectroscopic Data for 2-(Ethylamino)ethan-1-ol (Free Base)

| Spectrum Type | Key Features |

|---|---|

| ¹H NMR | Data available, provides information on the proton environments in the molecule. chemicalbook.com |

| ¹³C NMR | Data available, indicates the different carbon environments. spectrabase.com |

| IR | Spectra available, showing characteristic peaks for O-H, N-H, and C-H bonds. chemicalbook.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(ethylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMTENHXXIXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591159 | |

| Record name | 2-(Ethylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-61-6 | |

| Record name | 2-(Ethylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylamino)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Ethylamino Ethan 1 Ol Hydrochloride

Synthesis of 2-(Ethylamino)ethanol (B46374) Precursors

The foundational step in producing the target compound is the synthesis of the free base, 2-(ethylamino)ethanol. The primary challenge in this stage is achieving selective mono-N-alkylation to prevent the formation of the common byproduct, N-ethyldiethanolamine.

Alkylation Reactions (e.g., Ethylamine (B1201723) with Ethylene (B1197577) Oxide or Chloroethanol)

Direct alkylation of ethylamine is a common and straightforward approach. Two primary electrophilic reagents are used: ethylene oxide and 2-chloroethanol.

The reaction between ethylamine and ethylene oxide is a well-established industrial method. chemrxiv.org This process involves the nucleophilic attack of the primary amine on the epoxide ring, leading to its opening and the formation of the desired amino alcohol. However, a significant challenge is the subsequent reaction of the product, 2-(ethylamino)ethanol, with another molecule of ethylene oxide, which yields the dialkylated byproduct N-ethyldiethanolamine. google.com The molar ratio between the desired mono-alkylated product and the di-alkylated byproduct can range from approximately 50:50 to 80:20. google.com Controlling reaction conditions such as reactant stoichiometry, temperature, and pressure is crucial to maximize the yield of the mono-alkylated product.

Alternatively, 2-chloroethanol can be used as the alkylating agent. This reaction proceeds via a nucleophilic substitution where the ethylamine displaces the chloride. This method can offer improved selectivity under specific conditions. Research has shown that using a mixed-base system, such as potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), in a solvent like methanol (B129727) at room temperature can achieve high selectivity for mono-N-alkylation of primary aromatic amines, a principle applicable to aliphatic amines like ethylamine. researchgate.netthieme-connect.de This approach avoids the high temperatures and strong bases often associated with Williamson ether synthesis, which can lead to over-alkylation. researchgate.netthieme-connect.de

| Alkylating Agent | Reactant | Key Conditions | Primary Product | Major Byproduct | Selectivity Challenge |

|---|---|---|---|---|---|

| Ethylene Oxide | Ethylamine | Catalytic (e.g., crystalline metallosilicate), controlled temperature and pressure | 2-(Ethylamino)ethanol | N-Ethyldiethanolamine | The product can react further with ethylene oxide, leading to over-alkylation. google.com |

| 2-Chloroethanol | Ethylamine | Base-mediated (e.g., K2CO3/Na2CO3) in methanol at room temperature | 2-(Ethylamino)ethanol | N,N-Diethylaminoethanol | Controlling stoichiometry and using mild conditions are key to preventing the formation of tertiary amines. researchgate.netthieme-connect.de |

Hydrolysis of N-Alkylated Amine Derivatives

To circumvent the selectivity issues of direct alkylation, indirect methods involving the hydrolysis or transformation of related N-alkylated compounds are employed.

Another sophisticated strategy involves the use of protecting groups to ensure mono-alkylation. For instance, ethanolamine (B43304) can first be protected at the nitrogen atom with a group like tert-butyloxycarbonyl (Boc). chemrxiv.orgchemrxiv.org The hydroxyl group of the resulting N-Boc-ethanolamine can then be activated or protected, followed by alkylation of the single N-H bond. The final step involves the hydrolysis of the Boc group under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid) to yield the pure, mono-alkylated 2-(ethylamino)ethanol, typically as its corresponding salt. chemrxiv.orgchemrxiv.orgfishersci.co.uk This multi-step process effectively prevents the formation of di-alkylated byproducts. chemrxiv.org

Conversion to the Hydrochloride Salt Form

Once the 2-(ethylamino)ethanol free base is synthesized and purified, it is converted to its hydrochloride salt to enhance stability and ease of handling. This is a standard acid-base reaction. The most direct method involves dissolving the purified 2-(ethylamino)ethanol in a suitable organic solvent, such as ethanol (B145695) or isopropanol, and then treating it with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. google.com Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice. The 2-(ethylamino)ethan-1-ol hydrochloride salt precipitates from the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried. orgsyn.org

An alternative method described for related amino alcohols involves the use of thionyl chloride (SOCl2) as both the chlorinating agent and the source of HCl. orgsyn.org However, this method is more aggressive and typically used for converting the alcohol group to a chloride, with the hydrochloride salt forming concurrently. For simple salt formation from the amino alcohol, direct addition of HCl is the more common and milder approach. google.com

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry focuses on improving efficiency, safety, and selectivity. Advanced strategies for the synthesis of 2-(ethylamino)ethanol and its hydrochloride salt include continuous flow techniques and chemo- and regioselective preparations.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates like ethylene oxide, and higher consistency and throughput. The synthesis of 2-(ethylamino)ethanol from ethylamine and ethylene oxide has been successfully adapted to a high-throughput continuous flow microchannel reactor system. chemicalbook.com

In a documented process, aqueous solutions of ethylene oxide (30% w/w) and ethylamine (70% w/w) are pumped at controlled flow rates into a microchannel reactor. chemicalbook.com The reactants are first preheated to 35°C and then combined in a mixing module. With a very short reaction time (residence time) of just 160 seconds at 35°C, the process can achieve a yield of 94% with a liquid phase purity of 99.2% for N-ethylethanolamine (2-(ethylamino)ethanol). chemicalbook.com This demonstrates a highly efficient and optimized route to the precursor.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactant 1 | 30% Ethylene Oxide (aqueous solution) | chemicalbook.com |

| Reactant 2 | 70% Ethylamine (aqueous solution) | chemicalbook.com |

| Reactor Type | High-throughput continuous flow microchannel reactor | chemicalbook.com |

| Temperature | 35°C | chemicalbook.com |

| Reaction Time (Residence Time) | 160 seconds | chemicalbook.com |

| Achieved Yield | 94% | chemicalbook.com |

| Product Purity | 99.2% | chemicalbook.com |

Chemo- and Regioselective Preparations

The central challenge in synthesizing the precursor is achieving high chemoselectivity for mono-N-alkylation over di-N-alkylation. Regioselectivity (N- vs. O-alkylation) is less of a concern as the nitrogen atom in ethylamine is significantly more nucleophilic than the hydroxyl group of the product under most conditions.

Several strategies enhance the selectivity of mono-alkylation:

Stoichiometric Control: Using a large excess of the primary amine (ethylamine) can statistically favor the reaction with the alkylating agent over the reaction with the mono-alkylated product.

Phase-Transfer Catalysis (PTC): In "liquid-liquid" or "solid-liquid" systems, using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can promote the selective formation of mono-N-alkylated products by carefully controlling the reaction environment at the phase interface. researchgate.net

Mild Reaction Conditions: As demonstrated with 2-chloroethanol, employing mild bases (e.g., K2CO3) and ambient temperatures can significantly suppress over-alkylation, leading to high selectivity for the desired 2-(arylamino)ethanols. thieme-connect.de

Use of Protecting Groups: As mentioned previously, protecting the amine functionality of a starting material like ethanolamine with a group such as Boc is a highly effective, albeit multi-step, method to ensure that only a single alkyl group can be introduced. chemrxiv.orgchemrxiv.org The subsequent deprotection yields the pure mono-alkylated product. This approach offers the highest degree of selectivity.

Principles of Green Chemistry in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles such as atom economy, the use of renewable feedstocks, and the adoption of advanced process technologies are central to creating more efficient and eco-friendly synthetic routes.

Atom Economy

A fundamental principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, generating no waste. primescholars.com

The primary industrial synthesis of 2-(Ethylamino)ethan-1-ol involves the ring-opening reaction of ethylene oxide with ethylamine. This is an addition reaction, which is inherently highly atom-economical. nih.gov

Reaction: C₂H₄O (Ethylene Oxide) + C₂H₇N (Ethylamine) → C₄H₁₁NO (2-(Ethylamino)ethan-1-ol)

The subsequent conversion to the hydrochloride salt is an acid-base reaction with hydrochloric acid, which is also an addition reaction with 100% atom economy.

Reaction: C₄H₁₁NO + HCl → C₄H₁₂ClNO (this compound)

The theoretical atom economy for the formation of the 2-(Ethylamino)ethan-1-ol free base is virtually 100%, making it an exemplary case of an atom-efficient synthesis. researchgate.net This high efficiency minimizes the formation of by-products and reduces chemical waste at the source.

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Product | Molecular Formula | Molecular Weight (g/mol) | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|---|

| Ethylene Oxide + Ethylamine | C₂H₄O + C₂H₇N | 44.05 + 45.08 = 89.13 | 2-(Ethylamino)ethan-1-ol | C₄H₁₁NO | 89.14 | ~100% |

| 2-(Ethylamino)ethan-1-ol + Hydrochloric Acid | C₄H₁₁NO + HCl | 89.14 + 36.46 = 125.60 | This compound | C₄H₁₂ClNO | 125.60 | 100% |

Use of Renewable Feedstocks

A key goal of green chemistry is the transition from petrochemical-based feedstocks to renewable resources. researchgate.net The primary starting materials for the synthesis of 2-(Ethylamino)ethan-1-ol, ethylene oxide and ethylamine, are traditionally derived from fossil fuels. However, greener pathways utilizing biomass are increasingly viable.

Bio-Ethylene: Ethylene, the precursor to ethylene oxide, can be produced through the dehydration of bio-ethanol. Bio-ethanol is readily manufactured via the fermentation of carbohydrates from renewable feedstocks such as sugarcane, corn, or cellulosic biomass. researchgate.net

Bio-based Ethylamine: Ethylamine can be synthesized from ethanol and ammonia (B1221849). By utilizing bio-ethanol in this process, the resulting ethylamine can be classified as a renewable, bio-based chemical.

The adoption of these bio-based routes can significantly reduce the carbon footprint and reliance on finite fossil resources for the production of this compound.

Advanced Synthetic Methodologies

Modern synthetic technologies can significantly enhance the efficiency and safety of chemical processes, aligning with the principles of green chemistry. The synthesis of 2-(Ethylamino)ethan-1-ol has been successfully demonstrated using a high-throughput continuous flow microchannel reactor. chemicalbook.com This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling highly reactive or hazardous substances like ethylene oxide.

Improved Efficiency: Continuous flow reactors provide superior mass and heat transfer, allowing for precise control over reaction parameters such as temperature and pressure. mdpi.com This leads to faster reaction times, higher yields, and improved product purity. chemicalbook.com

Reduced Waste: The high efficiency and selectivity of microreactor systems often result in less by-product formation and reduced need for downstream purification, thereby minimizing waste streams. mdpi.com

One documented procedure using a continuous flow reactor reported a high yield and purity for the synthesis of N-ethylethanolamine (2-(Ethylamino)ethan-1-ol). chemicalbook.com

| Parameter | Value/Condition |

|---|---|

| Reactor Type | Corning High-Throughput Continuous Flow Microchannel Reactor |

| Reactants | 30% Ethylene Oxide (aq.) and 70% Ethylamine (aq.) |

| Reaction Temperature | 35°C |

| Reaction Time | 160 seconds |

| Reported Yield | 94% |

| Reported Purity | 99.2% |

Furthermore, alternative catalytic routes are being explored. A patented method describes the production of 2-(ethylamino)ethanol via a disproportionation reaction of N-ethyldiethanolamine using a heterogeneous catalyst, such as manganese oxide or alkali metal hydroxide-supporting zirconium oxide. google.comgoogle.com The use of recyclable heterogeneous catalysts is a core green chemistry strategy, as it simplifies product purification and reduces catalyst-related waste. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Ethylamino Ethan 1 Ol Hydrochloride and Its Free Base

Acid-Base Properties and Protonation Equilibria

2-(Ethylamino)ethan-1-ol is an aminoalcohol, and its amine functionality imparts basic properties. nih.govchemicalbook.com As a chemical base, the lone pair of electrons on the nitrogen atom can accept a proton from an acid, such as hydrogen chloride (HCl), to form the corresponding ammonium (B1175870) salt, 2-(ethylamino)ethan-1-ol hydrochloride. This neutralization reaction is typically exothermic. nih.govchemicalbook.com

The core of its acid-base chemistry is the protonation equilibrium of the secondary amine. In an aqueous solution, the amine group exists in equilibrium with its protonated (conjugate acid) form. The position of this equilibrium is dependent on the pH of the solution and is quantified by the pKa value of the conjugate acid.

The protonation of the amine nitrogen significantly alters the molecule's reactivity. When protonated, the nitrogen atom's lone pair is no longer available, rendering the amine group non-nucleophilic. This principle is fundamental in directing the chemoselectivity of reactions, particularly in acylation, where the less reactive hydroxyl group can be targeted by protecting the more nucleophilic amine via protonation. nih.gov

Table 1: Protonation Equilibrium of 2-(Ethylamino)ethan-1-ol

| Reactants | Equilibrium | Products |

| 2-(Ethylamino)ethan-1-ol (Free Base) + H₃O⁺ | ⇌ | 2-(Ethylamino)ethan-1-ol (Protonated Form) + H₂O |

| ⇌ |

Nucleophilic Characteristics of the Amine and Hydroxyl Functionalities

The chemical reactivity of 2-(ethylamino)ethan-1-ol is dominated by the nucleophilic nature of its secondary amine and primary hydroxyl groups. The nitrogen atom is generally a stronger nucleophile than the oxygen atom, leading to preferential reaction at the amine site under neutral or basic conditions. However, the relative reactivity can be modulated by the reaction environment.

Both the amine and hydroxyl groups can react with carbonyl compounds like aldehydes and ketones.

Amine Reactivity : The secondary amine can undergo nucleophilic addition to a carbonyl carbon, leading to the formation of a carbinolamine intermediate. This intermediate can then dehydrate to form an enamine.

Hydroxyl Reactivity : The hydroxyl group can add to a carbonyl group, typically under acid catalysis, to form a hemiacetal. Further reaction with a second alcohol molecule can yield an acetal.

In a competitive scenario without acid catalysis, the more nucleophilic amine would be expected to react more readily with the carbonyl compound.

The dual functionality of 2-(ethylamino)ethan-1-ol leads to distinct products with isocyanates and halogenated organics. nih.govchemicalbook.com

Isocyanates : These compounds contain a highly electrophilic carbon atom in the -N=C=O group.

The amine function reacts readily with isocyanates in an addition reaction to form N,N'-substituted ureas. This reaction is typically fast and does not require a catalyst. rsc.org

The hydroxyl group reacts more slowly with isocyanates to yield urethane (B1682113) (carbamate) linkages. kuleuven.be This reaction is often catalyzed to proceed at a practical rate. rsc.org Given the higher reactivity of the amine, it will preferentially react in the absence of specific catalytic or protective strategies. rsc.org

Halogenated Organics : With electrophiles such as alkyl halides, both the amine and hydroxyl groups can participate in nucleophilic substitution (SN2) reactions. lumenlearning.com

N-Alkylation : The secondary amine can attack an alkyl halide to form a tertiary amine. If excess alkyl halide is used, further alkylation can occur to produce a quaternary ammonium salt.

O-Alkylation : The hydroxyl group can also act as a nucleophile, leading to the formation of an ether. This reaction, analogous to the Williamson ether synthesis, typically requires the hydroxyl group to be deprotonated by a strong base to form a more potent alkoxide nucleophile.

Acylation of 2-(ethylamino)ethan-1-ol can occur at either the nitrogen or the oxygen atom, yielding an amide or an ester, respectively. The selectivity of this reaction is a classic example of chemical control. researchgate.net

N-Acylation : Under neutral or basic conditions, the more nucleophilic amine group reacts preferentially with acylating agents (like acyl chlorides or anhydrides) to form a stable amide bond.

O-Acylation : To achieve selective O-acylation, the greater nucleophilicity of the amine must be suppressed. This is effectively accomplished under strongly acidic conditions. nih.gov By using a medium like anhydrous trifluoroacetic acid, the amine group is fully protonated, rendering it non-nucleophilic. nih.gov This allows the less reactive hydroxyl group to attack the acylating agent, leading to the formation of an ester. nih.gov

The mechanism for acylation with an acyl chloride proceeds via a nucleophilic addition-elimination pathway. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride ion) is eliminated, and the carbonyl double bond is restored. chemguide.co.uklibretexts.org

2-(Ethylamino)ethan-1-ol is known to be incompatible with epoxides, anhydrides, and acid halides due to its high reactivity towards these electrophiles. nih.govchemicalbook.com

Epoxides : Both the amine and hydroxyl groups can open the strained three-membered ring of an epoxide via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring. libretexts.org The secondary amine is a more potent nucleophile than the hydroxyl group for this reaction and will react preferentially, leading to the formation of a tertiary amine and a new hydroxyl group.

Anhydrides and Acid Halides : As powerful acylating agents, both acid anhydrides and acid halides react exothermically with 2-(ethylamino)ethan-1-ol. libretexts.org As detailed in section 3.2.3, the reaction typically results in N-acylation to form an amide unless the amine group is deactivated by protonation, which then allows for O-acylation to form an ester. nih.govlibretexts.org

Table 2: Summary of Nucleophilic Reactions

| Electrophile | Reactive Site | Product Type | Typical Conditions |

| Isocyanate (R-NCO) | Amine (preferred) | Substituted Urea | Neutral, often uncatalyzed |

| Hydroxyl | Urethane | Slower, often catalyzed | |

| Alkyl Halide (R-X) | Amine (preferred) | Tertiary Amine | Neutral |

| Hydroxyl | Ether | Requires strong base (e.g., NaH) | |

| Acyl Halide (R-COCl) | Amine (preferred) | Amide | Neutral / Basic |

| Hydroxyl | Ester | Acidic (amine protonation) | |

| Epoxide | Amine (preferred) | Amino alcohol | Neutral / Mild heat |

| Hydroxyl | Ether alcohol | Slower, can be base-catalyzed |

Thermal and Chemical Stability under Various Reaction Conditions

2-(Ethylamino)ethan-1-ol is a stable compound under normal ambient conditions but exhibits specific vulnerabilities and incompatibilities. lobachemie.com

Thermal Stability : It is a combustible liquid. chemicalbook.com At elevated temperatures, it can undergo decomposition, which may produce toxic fumes containing nitrogen oxides (NOx). nih.govchemicalbook.com

Chemical Stability : The compound should be stored away from strong acids and bases, with which it can react. lobachemie.com It is highly reactive and incompatible with strong oxidizing agents. chemicalbook.com Due to its nucleophilic nature, it is also incompatible with a range of electrophilic reagents, including isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides. nih.govchemicalbook.com

Table 3: Stability and Incompatibility Profile

| Parameter | Value / Observation | Reference |

| Storage Temperature | Below +30°C | chemicalbook.com |

| Flash Point | 71 °C (160 °F) | nih.govlobachemie.com |

| Auto-ignition Temperature | 330 °C | lobachemie.com |

| Decomposition | Yields toxic oxides of nitrogen at high temperatures. | nih.govchemicalbook.com |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, acid halides. | nih.govchemicalbook.comlobachemie.com |

| General Stability | Stable under normal, recommended storage conditions. | lobachemie.comcdhfinechemical.com |

Ligand Chemistry and Metal Coordination Potential

The free base form of 2-(ethylamino)ethan-1-ol, also known as N-ethylethanolamine, possesses significant potential as a ligand in coordination chemistry. This is primarily due to the presence of two key functional groups: a secondary amine (-NH-) and a primary alcohol (-OH). These groups contain nitrogen and oxygen atoms, respectively, both of which have lone pairs of electrons available for donation to a metal center, allowing the molecule to act as a Lewis base.

The spatial arrangement of the amino and hydroxyl groups in 2-(ethylamino)ethan-1-ol allows it to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion. This chelation effect generally enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The coordination can occur through the nitrogen of the amino group and the oxygen of the hydroxyl group.

The hydrochloride salt, this compound, would typically require deprotonation of the ammonium and hydroxyl groups to act as a ligand, a process that can be facilitated by adjusting the pH of the reaction medium.

Coordination with Metal Ions

While specific detailed studies on the coordination chemistry of 2-(ethylamino)ethan-1-ol are not extensively documented in publicly available literature, its behavior can be inferred from the well-established coordination chemistry of other N-substituted ethanolamines. These related compounds have been shown to form stable complexes with a variety of transition metal ions, including copper(II), nickel(II), and cobalt(II).

The nature of the resulting metal complex, including its stoichiometry and geometry, is influenced by several factors:

The Metal Ion: The preferred coordination number and geometry of the specific metal ion play a crucial role.

The Molar Ratio of Metal to Ligand: Different ratios can lead to the formation of complexes with varying numbers of coordinated ligands.

The Reaction Conditions: Factors such as pH, temperature, and the solvent used can influence the final product.

The Presence of Other Ligands: 2-(Ethylamino)ethan-1-ol can participate in the formation of mixed-ligand complexes.

Based on studies of analogous N-alkylethanolamines, 2-(ethylamino)ethan-1-ol is expected to form complexes with various geometries. For instance, with copper(II), both square planar and distorted octahedral geometries are common for related ligands. For nickel(II) and cobalt(II), octahedral complexes are frequently observed.

Spectroscopic and Structural Characteristics of Potential Complexes

The coordination of 2-(ethylamino)ethan-1-ol to a metal ion is expected to result in noticeable changes in its spectroscopic properties. These changes can provide valuable information about the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the N-H and O-H stretching bands in the IR spectrum are anticipated. The N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, and the O-H stretching vibration, usually a broad band around 3200-3600 cm⁻¹, would likely shift to lower wavenumbers upon coordination to a metal ion. Additionally, new bands at lower frequencies, corresponding to the M-N and M-O stretching vibrations, would be expected to appear.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex with 2-(ethylamino)ethan-1-ol would likely result in the appearance of new absorption bands in the UV-Visible spectrum. These bands are typically associated with d-d electronic transitions of the metal ion and charge transfer transitions between the metal and the ligand. The position and intensity of these bands can provide insights into the coordination geometry of the metal center.

The following tables summarize the expected coordination behavior and spectroscopic data for hypothetical complexes of 2-(Ethylamino)ethan-1-ol with selected transition metals, based on data from analogous N-substituted ethanolamine (B43304) complexes.

Table 1: Predicted Coordination Geometries of 2-(Ethylamino)ethan-1-ol Complexes

| Metal Ion | Expected Coordination Number(s) | Common Geometries |

| Copper(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Nickel(II) | 6 | Octahedral |

| Cobalt(II) | 6 | Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

This data is inferred from the behavior of structurally similar N-alkylethanolamine ligands.

Table 2: Expected Spectroscopic Data for Metal Complexes of 2-(Ethylamino)ethan-1-ol

| Spectroscopic Technique | Expected Observations Upon Complexation |

| Infrared (IR) Spectroscopy | - Shift of N-H and O-H stretching bands to lower frequencies.- Appearance of new M-N and M-O stretching bands. |

| UV-Visible Spectroscopy | - Appearance of d-d transition bands.- Appearance of metal-to-ligand or ligand-to-metal charge transfer bands. |

These are generalized predictions based on the coordination chemistry of related N,O-donor ligands.

Further experimental research, including single-crystal X-ray diffraction and detailed spectroscopic analyses, is necessary to fully elucidate the precise nature of the coordination complexes formed by 2-(ethylamino)ethan-1-ol and its hydrochloride salt with various metal ions.

Applications in Complex Molecule Synthesis and Material Science

Role as a Key Intermediate in Pharmaceutical Synthesis

The structure of 2-(Ethylamino)ethan-1-ol makes it an important precursor in the development of therapeutically significant molecules. Its ability to undergo reactions at both the amine and alcohol functionalities provides a strategic advantage in constructing complex molecular architectures.

One of the most critical applications of 2-(Ethylamino)ethan-1-ol is its role in the synthesis of the antimalarial drug Hydroxychloroquine. It serves as a key building block for constructing the side chain of the final drug molecule. The synthesis typically involves reacting 2-(ethylamino)ethan-1-ol with a pentanone derivative, such as 1-chloro-4-pentanone or 5-iodopentan-2-one, to form an intermediate aminoketone, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one.

This intermediate then undergoes reductive amination to form the crucial side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. In the final step, this side chain is coupled with 4,7-dichloroquinoline (B193633) to yield the active pharmaceutical ingredient, Hydroxychloroquine. This synthetic pathway has been a cornerstone of Hydroxychloroquine production for decades. Recent innovations have focused on optimizing this process, including the development of continuous flow methods to improve yield and cost-effectiveness.

Table 1: Key Reactants in Hydroxychloroquine Synthesis

| Role | Compound Name |

|---|---|

| Side-Chain Precursor | 2-(Ethylamino)ethan-1-ol |

| Intermediate | 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one |

| Key Side-Chain | 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol |

| Quinoline Core | 4,7-dichloroquinoline |

Following a comprehensive review of available scientific literature, no direct evidence was found to support the use of 2-(Ethylamino)ethan-1-ol hydrochloride as a building block in the synthesis of immune checkpoint inhibitors targeting the PD-1/PD-L1 pathway. Current research on small-molecule inhibitors for this pathway focuses on other chemical scaffolds.

The utility of 2-(Ethylamino)ethan-1-ol extends beyond antimalarials, serving as a valuable intermediate for a range of other drugs and functional chemicals. Its structural motif is found in various pharmacologically active compounds. For instance, the broader class of 2-aminoethanols has been systematically studied and modified to produce compounds with immunosuppressive properties, which are vital for applications in organ transplantation to prevent graft rejection. The synthesis of these agents demonstrates the value of the amino alcohol scaffold in creating molecules that can modulate biological pathways. This highlights its role as a versatile starting material in medicinal chemistry for the development of new therapeutic agents.

Integration into Polymer and Resin Systems (e.g., Epoxy Resins)

In the realm of material science, 2-(Ethylamino)ethan-1-ol functions as an effective component in polymer chemistry, particularly in the curing of epoxy resins. Aliphatic amines are a primary class of hardeners for epoxy systems, and this compound fits within that category.

The curing mechanism involves the reaction of the active hydrogen atoms on the amine group with the epoxide rings of the epoxy resin. This reaction opens the epoxide ring and initiates a cross-linking process, forming a rigid, three-dimensional polymer network. The result is a cured material with high mechanical strength, thermal stability, and chemical resistance. The hydroxyl (-OH) group on the molecule can also contribute to the reaction and the final properties of the cured resin. Because of these properties, amine-cured epoxy systems are used in a vast array of applications, including high-performance coatings, adhesives, floorings, and composite materials.

Table 2: Role in Epoxy Resin Systems

| Function | Chemical Class | Mechanism | Resulting Properties |

|---|

Contributions to Specialty Chemical Production

2-(Ethylamino)ethan-1-ol is a precursor in the manufacture of various specialty chemicals that have widespread industrial uses.

Dyes and Pigments: A thorough search of chemical synthesis literature did not yield evidence of 2-(Ethylamino)ethan-1-ol, an aliphatic amine, being used as a direct precursor in the synthesis of dyes or pigments. The production of major dye classes, such as azo dyes, primarily utilizes aromatic amines as key starting materials.

Emulsifiers: This compound is used as an intermediate in the production of surfactants and emulsifiers. Its amphiphilic nature, derived from the polar alcohol and amine groups and the non-polar ethyl group, allows molecules derived from it to reduce surface tension between liquids or between a liquid and a solid. This makes them effective components in detergents, fabric softeners, and other cleaning agents.

Corrosion Inhibitors: The compound and its derivatives are effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents in the environment. The nitrogen and oxygen atoms in the molecule act as adsorption centers, bonding with the metal surface and displacing corrosive substances like water and oxygen. This application is crucial in industries such as oil and gas, water treatment, and in the formulation of protective coatings.

Structural Modifications and Derivatization Strategies for 2 Ethylamino Ethan 1 Ol Hydrochloride

N-Alkylation and N-Acylation Approaches

The secondary amine in 2-(ethylamino)ethan-1-ol is a primary site for alkylation and acylation reactions to form tertiary amines and amides, respectively.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. A significant challenge in the N-alkylation of primary or secondary amines is controlling the extent of alkylation. The reaction of 2-(ethylamino)ethan-1-ol with an alkyl halide can potentially lead to the desired tertiary amine or proceed further to form a quaternary ammonium (B1175870) salt. Achieving selective mono-N-alkylation requires careful control of reaction conditions, such as the stoichiometry of the reactants, the nature of the base, and the solvent. For instance, using a precise 1:1 molar ratio of the amine to the alkylating agent and a suitable base to neutralize the formed hydrohalic acid can favor the formation of the tertiary amine.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates (e.g., dimethyl sulfate). The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the acid byproduct.

N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, resulting in the formation of an amide. This transformation is generally more straightforward and selective than N-alkylation. The nitrogen atom is typically more nucleophilic than the oxygen atom under neutral or basic conditions, leading to preferential N-acylation. Acylating agents such as acyl chlorides or acid anhydrides react readily with the secondary amine. The reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This selectivity allows for the protection of the amino group while leaving the hydroxyl group available for subsequent reactions.

| Reaction Type | Reagent Example | Product Class | Typical Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | K₂CO₃, Acetonitrile, RT |

| N-Alkylation | Benzyl Bromide (BnBr) | Tertiary Amine | Et₃N, THF, 50°C |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Pyridine, CH₂Cl₂, 0°C to RT |

| N-Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Amide | Et₃N, CH₂Cl₂, RT |

O-Alkylation and O-Acylation Reactions

Modifications at the primary hydroxyl group involve O-alkylation to form ethers and O-acylation to form esters. Achieving selectivity for these reactions in the presence of the amine is a key synthetic challenge.

The most effective strategy for promoting O-functionalization is to deactivate the competing nucleophilicity of the nitrogen atom. This is commonly achieved by performing the reaction under acidic conditions. In the presence of a strong acid, the more basic secondary amine is protonated to form an ammonium salt. This protonation effectively removes the nitrogen's lone pair of electrons from participating in nucleophilic attack, thus directing the alkylating or acylating agent to react with the hydroxyl group.

O-Acylation can be selectively achieved by reacting 2-(ethylamino)ethan-1-ol hydrochloride directly with an acyl chloride or anhydride in a suitable acidic medium, such as trifluoroacetic acid. This method allows for the direct formation of the O-acyl side-chain ester without the need for protecting the amino group.

O-Alkylation to form ethers is less common via direct reaction with alkyl halides due to the lower nucleophilicity of the alcohol compared to the amine. However, under specific conditions, such as the Williamson ether synthesis, the hydroxyl group can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide. For this to be selective, the amine must first be protected (e.g., via acylation). Alternatively, specialized reagents and conditions that favor reaction at the oxygen atom can be employed.

| Reaction Type | Reagent Example | Product Class | Typical Conditions |

| O-Acylation | Benzoyl Chloride (PhCOCl) | Ester | Trifluoroacetic Acid (TFA), 0°C |

| O-Acylation | Propionic Anhydride | Ester | HCl (catalyst), 70°C |

| O-Alkylation (indirect) | 1. Boc₂O, Et₃N 2. NaH 3. Benzyl Bromide | Ether | Stepwise: 1. Protection 2. Deprotonation 3. Alkylation |

Formation of Cyclic Derivatives

The 1,4-aminoalcohol structure of 2-(ethylamino)ethan-1-ol makes it an ideal precursor for the synthesis of six-membered heterocyclic rings, most notably morpholine (B109124) derivatives.

The most common cyclization reaction is an intramolecular dehydration to form N-ethylmorpholine. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, at elevated temperatures. The acid protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group and closing the ring to form the morpholine structure.

Other cyclic derivatives can also be formed. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate. Similarly, reaction with other bifunctional electrophiles can be used to synthesize a variety of heterocyclic systems. Catalytic methods have also been developed for the cyclization of amino alcohols into cyclic amines or lactams, where the choice of catalyst and reaction conditions can selectively favor one product over the other.

| Cyclization Product | Reagent/Catalyst | Reaction Type |

| N-Ethylmorpholine | Concentrated H₂SO₄ | Intramolecular Dehydration |

| N-Ethyl-1,3-oxazinan-2-one | Phosgene (or equivalent) | Cyclocarbonylation |

| Substituted Piperazines | Dihaloalkanes | Intermolecular Condensation |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(Ethylamino)ethan-1-ol hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For the free base, 2-(Ethylamino)ethanol (B46374), distinct signals corresponding to the ethyl and ethanol (B145695) groups are observed. chemicalbook.com The formation of the hydrochloride salt results in the protonation of the amine nitrogen, leading to notable downfield shifts for adjacent protons (α-protons) due to the increased electron-withdrawing effect of the positively charged ammonium (B1175870) group. The hydroxyl proton signal can be broad and its position is often dependent on the solvent, concentration, and temperature. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the protonation state of the amine, with carbons adjacent to the ammonium group appearing at a lower field compared to the free base. spectrabase.com

Table 1: Representative ¹H NMR Spectral Data for 2-(Ethylamino)ethanol (Free Base) Note: Data for the hydrochloride salt may show downfield shifts for protons adjacent to the nitrogen atom.

| Assignment | Chemical Shift (ppm) in CDCl₃ chemicalbook.com |

|---|---|

| -CH₃ (Ethyl) | 1.128 |

| -CH₂- (Ethyl) | 2.702 |

| -NH-CH₂- (Ethanol) | 2.75 |

Table 2: Representative ¹³C NMR Spectral Data for 2-(Ethylamino)ethanol (Free Base) in D₂O

| Assignment | Chemical Shift (ppm) spectrabase.com |

|---|---|

| -CH₃ (Ethyl) | 15.3 |

| -CH₂- (Ethyl) | 44.5 |

| -NH-CH₂- (Ethanol) | 51.5 |

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 2-(Ethylamino)ethan-1-ol and its hydrochloride salt. When subjected to electron ionization (EI), the free base, 2-(Ethylamino)ethanol, typically displays a molecular ion peak (M⁺) corresponding to its molecular weight of 89.14 g/mol . nih.govnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino alcohols include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This process is often dominant for aliphatic amines. libretexts.org For 2-(Ethylamino)ethanol, this results in the formation of highly stable fragment ions. The loss of a hydroxyl group or a water molecule is also a possible fragmentation pathway for alcohols. libretexts.org High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula with high confidence, aiding in unambiguous identification. sci-hub.se

Furthermore, MS techniques, especially when coupled with chromatography (GC-MS or LC-MS), are highly effective for impurity profiling. This allows for the detection and identification of trace-level impurities, starting materials, or by-products from the synthesis of this compound. lcms.czual.es

Table 3: Key Mass Spectrometry Fragments for 2-(Ethylamino)ethanol

| m/z Value | Proposed Fragment Ion chemicalbook.com |

|---|---|

| 89 | [C₄H₁₁NO]⁺ (Molecular Ion) |

| 58 | [C₃H₈N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

The spectrum of the free base shows a strong, broad absorption in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. libretexts.orgdocbrown.info The N-H stretching of the secondary amine typically appears in a similar region. youtube.com Additionally, C-H stretching vibrations are observed just below 3000 cm⁻¹. youtube.com The C-O stretching vibration gives rise to a strong band around 1000-1100 cm⁻¹. libretexts.org

For the hydrochloride salt, the IR spectrum shows significant changes. The protonation of the amine group to form an ammonium salt (-NH₂⁺-) results in the appearance of a very broad and strong absorption band between 2400 and 3200 cm⁻¹, which is characteristic of N⁺-H stretching vibrations. This often obscures the O-H stretching band.

Table 4: Principal IR Absorption Bands for 2-(Ethylamino)ethanol Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (Broad) libretexts.org |

| N-H Stretch (Amine) | 3300-3500 youtube.com |

| N⁺-H Stretch (Salt) | 2400-3200 (Very Broad) |

| C-H Stretch (Alkane) | 2850-3000 youtube.com |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized.

High-Performance Liquid Chromatography (HPLC): Due to the polar and ionic nature of the hydrochloride salt, reversed-phase (RP) HPLC can be challenging without ion-pairing agents. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for analyzing highly polar compounds like ethanolamines. lcms.cz An HPLC method coupled with a mass spectrometer (LC-MS) provides a highly sensitive and selective tool for quantification and impurity identification. lcms.czchromatographyonline.com

Gas Chromatography (GC): The analysis of polar ethanolamines by GC can be difficult due to their low volatility and potential for peak tailing on standard columns. gcms.cz However, specialized polar capillary columns, such as those designed for amines, can provide good peak shape and resolution. gcms.cz Derivatization of the amine and alcohol groups can also be performed to increase volatility and improve chromatographic performance. When coupled with a mass spectrometer (GC-MS), this method allows for the separation and confident identification of volatile impurities. doi.org

X-ray Diffraction for Solid-State Structure Elucidation

This technique provides unambiguous proof of the structure and reveals details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the ammonium ion, and the chloride counter-ion. This information is critical for understanding the physical properties of the solid material. While crystallographic data for the free base, 2-(Ethylamino)ethanol, exists, specific crystal structure data for the hydrochloride salt provides the exact solid-state arrangement. nih.gov

Future Prospects and Interdisciplinary Research Frontiers

Development of Sustainable and Economical Synthetic Routes

The drive for green chemistry is reshaping the synthesis of industrial compounds, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. For 2-(Ethylamino)ethan-1-ol and its hydrochloride salt, future synthetic strategies are increasingly moving away from traditional methods that may involve harsh conditions or stoichiometric reagents. acs.org

Biocatalytic Synthesis: A significant frontier is the use of biocatalysts, such as enzymes, to produce chiral amino alcohols. rsc.orgnih.gov Engineered amine dehydrogenases (AmDHs) are being explored for the asymmetric reductive amination of α-hydroxy ketones, offering a direct, one-step route to chiral amino alcohols with high enantioselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgnih.govfrontiersin.org This approach presents several advantages, including the use of inexpensive ammonia (B1221849) as the amino donor and the generation of water as the primary byproduct, aligning perfectly with the principles of green chemistry. frontiersin.org Statistical experimental design methods are being employed to optimize these multi-enzyme cascades, improving conversion yields and making them more viable for industrial scale-up. nih.gov

Catalysis with Earth-Abundant Metals: To enhance economic feasibility, research is shifting from catalysts based on precious metals (like ruthenium and iridium) to those utilizing earth-abundant and less expensive metals. acs.orgnih.gov Highly efficient nickel-catalyzed systems, for example, have been developed for the synthesis of β-amino alcohols from 1,2-diols. acs.org Similarly, efficient and reusable nickel-copper hybrid catalytic materials have been designed for the synthesis of N-alkyl amines via alcohol amination, avoiding the need for noble metals. cas.cn These base-metal catalysts are often more stable, easier to handle, and can be recovered and reused, contributing to a more circular economy. cas.cn

Atom-Efficient Methodologies: The "borrowing hydrogen" or "hydrogen autotransfer" concept is an elegant and atom-efficient strategy for forming C–N bonds by reacting amines with alcohols, generating only water as a byproduct. nih.govwhiterose.ac.uk While historically dominated by precious metal catalysts, recent breakthroughs have demonstrated the efficacy of well-defined manganese pincer complexes for these transformations, offering a more sustainable alternative. nih.gov

The table below summarizes some of the key features of these emerging synthetic approaches.

| Synthetic Strategy | Catalyst Type | Key Advantages |

| Biocatalysis | Engineered Enzymes (e.g., Amine Dehydrogenase) | High stereoselectivity, mild reaction conditions, uses renewable feedstocks, generates minimal waste. frontiersin.orgrsc.org |

| Base-Metal Catalysis | Nickel, Copper, Manganese Complexes | Low cost, high abundance, good stability and reusability, reduces reliance on precious metals. acs.orgnih.govcas.cn |

| Atom-Economy Routes | "Borrowing Hydrogen" Catalysts | High atom efficiency, water as the sole byproduct, direct C-N bond formation from alcohols. nih.govwhiterose.ac.uk |

Exploration of New Application Domains

While 2-(Ethylamino)ethan-1-ol hydrochloride has established roles as a corrosion inhibitor, a solvent, and an intermediate in the synthesis of pharmaceuticals and surfactants, its unique bifunctional nature—possessing both a nucleophilic secondary amine and a reactive hydroxyl group—opens doors to a variety of advanced applications. nbinno.comchemicalbook.comfishersci.co.uk

Advanced Materials and Polymers: The dual functionality of the parent compound, 2-(ethylamino)ethanol (B46374), makes it a valuable monomer or building block in polymer chemistry. It has potential applications in creating new polyamides and polyurethanes with tailored properties. mdpi.combasf.com Its derivatives could be used to synthesize functional surfactants, including double-tailed and gemini (B1671429) surfactants, which exhibit superior properties like lower critical micelle concentration (cmc) and greater efficiency in reducing surface tension. researchgate.net

Carbon Capture and Utilization (CCU): Alkanolamines are central to industrial processes for capturing carbon dioxide (CO2). Computational studies on similar diamines, such as 2-(2-aminoethylamino)ethanol (AEEA), have shown superior CO2 sorption and desorption performance compared to industry standards like monoethanolamine (MEA). rsc.orgresearchgate.net This suggests that 2-(ethylamino)ethanol and its derivatives could be explored for developing more energy-efficient and effective solvents for CO2 capture, a critical technology for mitigating climate change.

Specialty Chemicals and Niche Applications: The compound serves as an intermediate in a wide array of products, including flocculants for water treatment, binders for coatings, fabric softeners, and additives for metalworking fluids. basf.comfuelsandlubes.com Future research may focus on its use in synthesizing highly specialized molecules, such as chiral ligands for asymmetric catalysis or building blocks for agrochemicals and other functional chemicals. westlake.edu.cngoogle.comgoogle.com The demand for alkylethanolamines in these diverse sectors is projected to grow, driving further innovation in their application. fuelsandlubes.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of molecules and synthetic pathways. nih.govresearchgate.net

Compound Design and Property Prediction: AI can be used to design novel derivatives of 2-(ethylamino)ethanol with enhanced properties for specific applications. By building quantitative structure-activity relationship (QSAR) models, researchers can predict how modifications to the molecular structure will affect its performance as, for example, a corrosion inhibitor, a surfactant, or a CO2 capture agent. This in silico screening process allows for the prioritization of the most promising candidates for laboratory synthesis, streamlining the development of next-generation materials. mdpi.com

Process Optimization and Catalyst Engineering: Machine learning algorithms can optimize reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and minimize byproducts, leading to more efficient and economical production. nih.gov In the realm of biocatalysis, AI is being integrated into the directed evolution of enzymes. Machine-learning-guided protein engineering can navigate complex fitness landscapes to identify mutations that enhance an enzyme's activity, stability, or substrate scope, accelerating the development of robust biocatalysts for the synthesis of amino alcohols. mdpi.comnih.gov

Exploration of Novel Catalytic Systems for Transformations Involving the Compound

Catalysis is at the heart of modern, efficient chemical synthesis. The future development and application of this compound and its parent compound are intrinsically linked to the discovery of novel catalytic systems for both its synthesis and its subsequent chemical transformations.

Advanced Heterogeneous Catalysis: For the N-alkylation of amines with alcohols, research is focused on developing robust and selective heterogeneous catalysts. Systems using nickel and copper nanoparticles supported on materials like zeolites, magnesium oxide, or alumina (B75360) have shown high efficacy in continuous-flow reactors, yielding mono-N-alkylated products with yields up to 99%. finechem-mirea.ru Patented methods for producing 2-(ethylamino)ethanol utilize catalysts such as manganese oxide or alkali metal hydroxide-supported zirconium oxide in disproportionation reactions, highlighting a move towards specialized solid catalysts for industrial production. google.comgoogle.com

Homogeneous Catalysis for Fine Chemicals: For more specialized transformations, novel homogeneous catalysts are being explored. As mentioned, manganese pincer complexes are emerging as a sustainable option for C-N bond formation via the borrowing hydrogen mechanism. nih.gov For other transformations, such as the selective oxidation of the alcohol moiety to an amino acid, gold-based catalysts have shown promise, as they are more resistant to deactivation by the nitrogen atom compared to traditional platinum or palladium catalysts. mdpi.com Furthermore, copper-catalyzed reductive coupling methods are being developed for the highly diastereo- and enantioselective synthesis of chiral 1,2-aminoalcohols. researchgate.net

The table below provides a comparative look at different catalytic systems relevant to the synthesis and transformation of amino alcohols.

| Catalyst Family | Metal Center | Typical Application | Key Characteristics |

| Pincer Complexes | Manganese (Mn) | N-alkylation of amines with alcohols | Earth-abundant metal, high chemoselectivity, mild reaction conditions. nih.gov |

| Supported Nanoparticles | Nickel (Ni), Copper (Cu) | N-alkylation of amines with alcohols | Heterogeneous, suitable for continuous flow, high yields, reusable. finechem-mirea.ru |

| Solid Oxides | Manganese (Mn), Zirconium (Zr) | Disproportionation reactions | Industrial relevance, solid-state catalyst. google.comgoogle.com |

| Gold Catalysts | Gold (Au) | Selective oxidation of amino alcohols | Resistant to amine poisoning, converts alcohols to amino acids. mdpi.com |

| Biocatalysts | (Enzymes) | Asymmetric synthesis of amino alcohols | High stereoselectivity, green and sustainable, operates in aqueous media. frontiersin.orgnih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(Ethylamino)ethan-1-ol hydrochloride in laboratory settings?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive Amination : React ethanolamine derivatives with ethylamine in the presence of reducing agents like sodium borohydride (NaBH₄) under anhydrous conditions to minimize hydrolysis .

- Substitution Reactions : Use chloroethanol derivatives with ethylamine in polar aprotic solvents (e.g., DMF) under controlled pH to avoid side reactions .

Q. Key Considerations :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound’s hydrochloride salt is hygroscopic; use desiccants during weighing .

- Storage : Store at -20°C in airtight, light-resistant containers. Solubility data (e.g., 10 mg/mL in DMSO) should guide solvent selection for stock solutions .

Safety Note : Dispose of waste via licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during reductive amination?

Methodological Answer:

- Parameter Optimization :

- Temperature : Conduct reactions at 0–5°C to suppress by-products (e.g., over-reduction).

- Solvent Choice : Use methanol or ethanol to enhance reagent solubility while minimizing side reactions .

- Catalyst Screening : Test alternatives to NaBH₄, such as LiAlH₄, for higher selectivity. Note that LiAlH₄ requires strict anhydrous conditions .

Q. Data Contradictions :

- Conflicting reports on optimal pH (acidic vs. basic conditions) suggest pH-dependent side reactions. Validate via controlled experiments .

Q. How do structural modifications at the amino or hydroxyl group affect reactivity in nucleophilic substitutions?

Methodological Answer:

- Amino Group Modifications : Introducing electron-withdrawing groups (e.g., chloroethyl) increases electrophilicity, enhancing reactivity with nucleophiles like thiols or amines. Compare with 2-((2-Chloroethyl)amino)ethanol hydrochloride, where the chloroethyl group facilitates cross-coupling reactions .

- Hydroxyl Group Effects : Protecting the hydroxyl group (e.g., acetylation) can prevent unwanted oxidation during reactions. Unprotected hydroxyl groups may participate in hydrogen bonding, altering reaction kinetics .

Q. Experimental Design :

- Use DFT calculations to predict electronic effects.

- Validate with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.